molecular formula C10H8BrNO B1290046 6-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 864866-92-2

6-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No.: B1290046
CAS No.: 864866-92-2
M. Wt: 238.08 g/mol
InChI Key: XWALISSRSGMCSU-UHFFFAOYSA-N
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Description

6-Bromo-2-methylisoquinolin-1(2H)-one (6-Br-2-MIQ) is a synthetic molecule that has been studied for its potential therapeutic applications. It is an aromatic heterocyclic compound derived from the isoquinoline family and has been the subject of numerous scientific studies in the past few decades.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Knorr Synthesis Application : This compound is used in the Knorr synthesis process, which involves condensation between β-keto esters and 4-bromoaniline, leading to the cyclization of resulting anilides into quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).
  • Negishi-type Coupling Reactions : It serves as a starting material in Negishi-type coupling reactions, contributing to the synthesis of various substituted quinolines and quinolin-2-ones, which are important in medicinal chemistry (Baston et al., 2000).

Medicinal Chemistry and Drug Development

  • Intermediate in Drug Discoveries : It's a key intermediate in drug discovery, especially in synthesizing compounds with potential therapeutic applications. Modifications of this compound have shown efficacy in various biological activities (Nishimura & Saitoh, 2016).
  • Antitumor Activity : Derivatives of 6-Bromo-2-methylisoquinolin-1(2H)-one have been synthesized and evaluated for their antineoplastic activity, indicating its potential in cancer treatment (Liu et al., 1995).

Other Applications

  • Supramolecular Chemistry : It plays a role in the study of noncovalent supramolecular complexes, aiding in understanding the dynamics and structural characteristics of such complexes (Fuss et al., 1999).
  • Fluorescent Probes : Derivatives of this compound have been used to create water-soluble fluorescent probes, which are valuable in biological systems for chloride determination (Geddes et al., 2001).

Properties

IUPAC Name

6-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALISSRSGMCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631092
Record name 6-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-92-2
Record name 6-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 60% sodium hydrogenate (18 mg) was added at 0° C. to 2 ml solution of dimethylformamide with 100 mg of 6-bromo-2H-isoquinoline-1-one, and the mixture was stirred for 30 min. Then, 0.03 ml of methyl iodide was added at 0° C., stirred at room temperature for 2 hours. Cold water was added to the reaction solution, extracted with chloroform. Chloroform layer was washed with saturated saline solution, dried with anhydrous sodium sulfate. After distilling out the solvents under reduced pressure, residues were separated and purified by preparative thin-layer chromatography (hexane/ethyl acetate=3/1) to obtain 24 mg of the above compound as a white solid.
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18 mg
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100 mg
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Synthesis routes and methods II

Procedure details

6-Bromo-1-hydroxyisoquinoline (140 mg, 0.63 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.15 equiv), and iodomethane (50 uL, 0.75 mmol, 1.2 equiv) were combined in toluene (10 mL) and treated with 50% aq. NaOH (2 mL), and the resulting was mixture stirred rapidly at ambient temperature. After an additional 14 h at room temperature, the mixture was diluted with diethyl ether and washed with water, saturated NaHCO3, and brine. The organic phase was dried over Na2SO4 and concentrated to give a white solid of 6-bromo-2-methylisoquinolin-1-one (104 mg, 0.44 mmol, 70%). This crude material was taken forward without further purification and converted, via Methods 1 and 2, to compound 1 (45 mg, 38%) and isolated as a beige solid. [M−H]−=202.1 m/z. Activity: B
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140 mg
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50 μL
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2 mL
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30 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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